molecular formula C11H16O2 B14185232 Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 922715-07-9

Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B14185232
CAS No.: 922715-07-9
M. Wt: 180.24 g/mol
InChI Key: LKKVMVMKNLULSL-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl (1S,2S,4S)-bicyclo[221]hept-5-ene-2-carboxylate is an organic compound belonging to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane skeleton with a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through a Diels-Alder reaction followed by esterification. The Diels-Alder reaction involves the cycloaddition of cyclopentadiene with maleic anhydride to form the bicyclic intermediate. This intermediate is then esterified with propanol in the presence of a catalyst such as sulfuric acid to yield the desired compound .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar steps but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity .

Comparison with Similar Compounds

Properties

CAS No.

922715-07-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C11H16O2/c1-2-5-13-11(12)10-7-8-3-4-9(10)6-8/h3-4,8-10H,2,5-7H2,1H3/t8-,9+,10-/m0/s1

InChI Key

LKKVMVMKNLULSL-AEJSXWLSSA-N

Isomeric SMILES

CCCOC(=O)[C@H]1C[C@@H]2C[C@H]1C=C2

Canonical SMILES

CCCOC(=O)C1CC2CC1C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.